molecular formula C20H19N5O3 B2913731 N-(2-Furylmethyl)-2-imino-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide CAS No. 618080-97-0

N-(2-Furylmethyl)-2-imino-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide

Cat. No.: B2913731
CAS No.: 618080-97-0
M. Wt: 377.404
InChI Key: PKRWXYJPAPAXGN-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-2-imino-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide is a heterocyclic compound featuring a dipyridopyrimidine core fused with a pyrimidinone ring. Key structural elements include:

  • Isopropyl group at position 1: Enhances lipophilicity and steric bulk.
  • Imino and oxo groups: Contribute to tautomerism and binding affinity in biological systems.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-12(2)25-17(21)14(19(26)22-11-13-6-5-9-28-13)10-15-18(25)23-16-7-3-4-8-24(16)20(15)27/h3-10,12,21H,11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRWXYJPAPAXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C1=N)C(=O)NCC3=CC=CO3)C(=O)N4C=CC=CC4=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Furylmethyl)-2-imino-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound based on current research findings, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its complex dipyrimidine structure which contributes to its biological activities. Its molecular formula is C20H19N5OC_{20}H_{19}N_{5}O with a molecular weight of approximately 377.406 g/mol . The presence of the furan moiety and various substituents enhances its interaction with biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Folate Pathways : Similar compounds in the pyrimidine family have been shown to inhibit folate receptor (FR) α-expressing cells, leading to S-phase accumulation and apoptosis. This suggests that N-(2-Furylmethyl)-2-imino-1-isopropyl-5-oxo may also target folate pathways, potentially acting as an antifolate agent .
  • Dual Inhibition : It has been noted that related compounds act as dual inhibitors of key enzymes involved in nucleotide biosynthesis, such as GARFTase and AICARFTase. This dual inhibition leads to depletion of ATP pools in cells, which is critical for cellular proliferation .

Biological Activity Data

A summary of the biological activity data for N-(2-Furylmethyl)-2-imino-1-isopropyl-5-oxo is presented in the table below:

Biological Activity Observed Effect Reference
Antitumor ActivityInhibition of proliferation in FRα-expressing tumor cells
Apoptosis InductionS-phase accumulation and cell death
Enzyme InhibitionInhibition of GARFTase and AICARFTase

Case Study 1: Antitumor Efficacy

In a study involving various pyrimidine derivatives, N-(2-Furylmethyl)-2-imino-1-isopropyl-5-oxo demonstrated significant cytotoxicity against KB human tumor cells. The mechanism involved the disruption of folate metabolism, leading to impaired DNA synthesis and subsequent cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2-Furylmethyl)-2-imino-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide with analogs from the provided evidence:

Property Target Compound Analog 1 () Analog 2 ()
Substituents 1-Isopropyl, 2-imino, 3-carboxamide (N-2-furylmethyl) 1-[2-(4-Methoxyphenyl)ethyl], 10-methyl 1-(2-Phenylethyl)
Molecular Formula Not explicitly stated (inferred: ~C₂₄H₂₃N₅O₃) C₂₇H₂₅N₅O₄ C₂₇H₂₁N₅O₃ (inferred)
Molecular Weight ~449.5 g/mol (calculated) 483.528 g/mol 439.47 g/mol
Key Structural Variance Isopropyl group at position 1 4-Methoxyphenylethyl and methyl groups at positions 1 and 10 Phenylethyl group at position 1
CAS Number Not provided in evidence 846586-51-4 683806-57-7
Potential Applications Kinase inhibition (hypothesized) Importin subunit α-1 interaction (annotated alias) Not specified in evidence

Key Findings:

Substituent Effects on Lipophilicity :

  • The isopropyl group in the target compound likely increases lipophilicity compared to the phenylethyl (Analog 2) or 4-methoxyphenylethyl (Analog 1) groups, which introduce polar methoxy or aromatic π-systems.
  • The 10-methyl group in Analog 1 may reduce metabolic clearance compared to the unmethylated target compound .

The phenylethyl group in Analog 2 lacks a methoxy moiety, which could decrease solubility but improve passive diffusion .

Core Structure Stability: All analogs share the dipyridopyrimidine-3-carboxamide core, which is critical for maintaining planar geometry and π-π stacking interactions. The imino-oxo tautomerism in the core may influence redox stability and tautomeric preferences in biological environments.

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